3-(Hexylamino)propionitrile chemical properties
3-(Hexylamino)propionitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(Hexylamino)propionitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hexylamino)propionitrile, a member of the aminonitrile family, is a bifunctional organic molecule featuring a secondary amine and a nitrile group. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules such as diamines, which are foundational building blocks in the development of polymers, pharmaceuticals, and agrochemicals. The synthesis of this compound is typically achieved through the cyanoethylation of hexylamine, a classic example of a Michael addition reaction.[1][2] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and analytical characterization of 3-(Hexylamino)propionitrile, designed to equip researchers and professionals with the detailed knowledge required for its effective application in a laboratory setting.
Chemical and Physical Properties
A precise understanding of a compound's physical properties is fundamental to its handling, storage, and application in experimental design. 3-(Hexylamino)propionitrile is a liquid at room temperature.[3] Key identifying information and physical characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(hexylamino)propanenitrile | [3][4] |
| CAS Number | 55490-85-2 | [3][4] |
| Molecular Formula | C₉H₁₈N₂ | [3][4] |
| Molecular Weight | 154.26 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Purity | ≥99% (Typical) | [3] |
| InChI Key | IBFRLHYBIOCBTE-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCCCCCNCCC#N | [3] |
Synthesis and Mechanism: The Cyanoethylation of Hexylamine
The principal route for synthesizing 3-(Hexylamino)propionitrile is the cyanoethylation of 1-hexylamine. This reaction involves the addition of a primary amine to the electron-deficient double bond of acrylonitrile.[2][5]
Reaction Mechanism
Cyanoethylation is a nucleophilic conjugate addition (a Michael-type reaction) where the nucleophilic hexylamine attacks the β-carbon of acrylonitrile.[2][6] The nitrile group is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. The reaction is typically base-catalyzed, although primary aliphatic amines are often sufficiently nucleophilic to react without a catalyst.[5]
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hexylamine attacks the β-carbon of acrylonitrile.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the α-carbon, resulting in the final product.
Caption: Mechanism of the Michael Addition of Hexylamine to Acrylonitrile.
Experimental Protocol
The following is a representative laboratory procedure for the synthesis of 3-(Hexylamino)propionitrile.[1]
Materials:
-
1-Hexylamine (10 mmol)
-
Acrylonitrile (10 mmol)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add 1-hexylamine (10 mmol).
-
While stirring at room temperature (20°C), slowly add acrylonitrile (10 mmol) to the flask.
-
Allow the reaction mixture to stir at ambient temperature. The reaction is often exothermic and may require cooling to prevent excessive polymerization of acrylonitrile.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis until the starting materials are consumed (typically several hours).[1]
-
Upon completion, the resulting product can be purified by column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent.
-
The purified fractions are combined and the solvent is removed via rotary evaporation to yield the final product. A typical yield for this type of reaction is around 80%.[1]
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following table outlines the expected spectral data for 3-(Hexylamino)propionitrile based on its functional groups and data from analogous compounds.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | -CH₃ (Hexyl) | ~0.9 ppm (t) | Triplet, integration of 3H. |
| -(CH₂)₄- (Hexyl) | ~1.3-1.5 ppm (m) | Complex multiplet, integration of 8H. | |
| -NH-CH₂- (Hexyl) | ~2.6 ppm (t) | Triplet, integration of 2H. | |
| -NH- | Variable | Broad singlet, chemical shift is concentration and solvent dependent. | |
| -CH₂-CN | ~2.5 ppm (t) | Triplet, integration of 2H.[7][8] | |
| -NH-CH₂-CH₂- | ~2.8 ppm (t) | Triplet, integration of 2H. | |
| ¹³C NMR | -C≡N | ~118-120 ppm | Characteristic nitrile carbon signal.[9] |
| Alkyl Chain (-CH₂) | ~14-50 ppm | Multiple signals corresponding to the different carbons in the hexyl and ethyl groups. | |
| IR Spectroscopy | -C≡N (Nitrile) | 2240-2260 cm⁻¹ (m) | Sharp, medium intensity band, characteristic of a nitrile stretch.[10][11][12] |
| N-H (Sec. Amine) | 3300-3500 cm⁻¹ (w) | Weak to medium, somewhat broad band. | |
| C-H (Aliphatic) | 2850-2960 cm⁻¹ (s) | Strong C-H stretching vibrations. | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 154 | Corresponds to the molecular weight of the compound. |
| Fragmentation | Various | Expect fragmentation patterns corresponding to the loss of alkyl fragments and cleavage alpha to the nitrogen. |
Chemical Reactivity and Potential Transformations
The bifunctional nature of 3-(Hexylamino)propionitrile allows for a range of chemical transformations at either the nitrile or the secondary amine group. This versatility is key to its utility as a synthetic intermediate.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo several important transformations.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-(hexylamino)propanoic acid) or its corresponding salt. This reaction generates heat.[13][14]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation yields N¹-hexylpropane-1,3-diamine, a valuable diamine monomer.
Reactions of the Secondary Amine Group
The secondary amine is nucleophilic and can participate in a variety of common amine reactions.
-
N-Alkylation/Acylation: The amine can be further alkylated or acylated to introduce additional functional groups.
-
Salt Formation: As a base, it readily reacts with acids to form ammonium salts.
Caption: Key reaction pathways for 3-(Hexylamino)propionitrile.
Safety, Handling, and Storage
Proper handling and storage are critical for ensuring laboratory safety. 3-(Hexylamino)propionitrile is classified as hazardous.
Hazard Profile
The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4]
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity | H302: Harmful if swallowed. H332: Harmful if inhaled. | GHS07 (Harmful/Irritant)[3] |
| Skin Irritation | H315: Causes skin irritation.[4] | GHS07 (Harmful/Irritant)[3] |
| Eye Irritation | H319: Causes serious eye irritation.[4] | GHS07 (Harmful/Irritant)[3] |
| STOT SE | H335: May cause respiratory irritation.[4] | GHS07 (Harmful/Irritant)[3] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably inside a chemical fume hood.[15][16] Ensure that eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[17][18] Avoid contact with skin.[15][17]
-
Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[18] Do not breathe vapors or spray.[3][15]
-
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][17]
Conclusion
3-(Hexylamino)propionitrile is a synthetically useful molecule whose value is derived from its dual functionality. The cyanoethylation reaction provides a straightforward and high-yielding route for its synthesis. The distinct reactivity of its secondary amine and nitrile moieties allows for selective transformations, making it an important precursor for the synthesis of diamines, amino acids, and other nitrogen-containing heterocyclic compounds relevant to materials science and drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
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PubChem. (n.d.). 3-(Ethylamino)propionitrile. Retrieved from [Link]
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PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]
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PubChem. (n.d.). Propionitrile. Retrieved from [Link]
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Encyclopedia.pub. (2023). Cyanomethylation Reaction. Retrieved from [Link]
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Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Retrieved from [Link]
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PubChem. (n.d.). 3-(Hexylamino)propanenitrile. Retrieved from [Link]
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